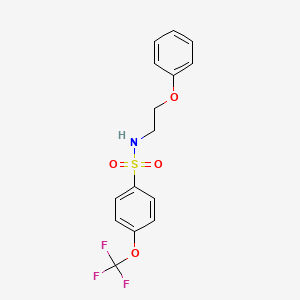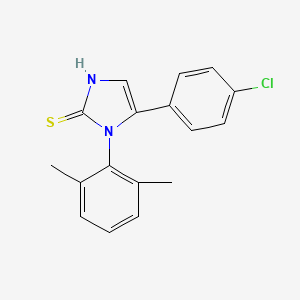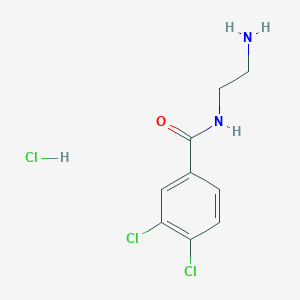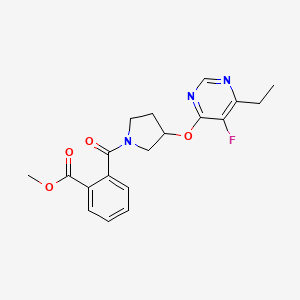
3'-(4-methoxyphenyl)-2-(methylsulfonyl)-1'-phenyl-5-(p-tolyl)-3,4-dihydro-1'H,2H-3,4'-bipyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "3'-(4-methoxyphenyl)-2-(methylsulfonyl)-1'-phenyl-5-(p-tolyl)-3,4-dihydro-1'H,2H-3,4'-bipyrazole" is a complex organic molecule that likely exhibits a range of interesting chemical and physical properties due to its structural features. While the provided papers do not directly discuss this compound, they do provide insights into related pyrazole derivatives, which can help infer some aspects of the compound .
Synthesis Analysis
The synthesis of pyrazole derivatives often involves cyclization reactions and the use of various reagents to introduce different functional groups. For instance, 1-methyl-3-phenylpyrazolo[4,3-b]pyridines were synthesized via a cyclization reaction of 1-methyl-4-amino-3-phenylpyrazoles with ethyl acetoacetate, leading to compounds with high binding affinity as corticotropin-releasing factor type-1 antagonists . Similarly, the synthesis of 3,5-diamino-4-phenylpyrazole was achieved by reacting phenylmalononitrile with hydrazine hydrate, demonstrating the versatility of pyrazole chemistry . These methods could potentially be adapted for the synthesis of the compound , considering its pyrazole core.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often characterized using various spectroscopic techniques. For example, the spectral analysis of 3-methyl-1-phenylpyrazole was carried out using FT-IR, FT-Raman, FT-NMR, and UV-Vis spectra, supported by quantum mechanical computations . Such analyses provide detailed information on the conformers, bond lengths, angles, and dihedral angles, which are crucial for understanding the molecular geometry and electronic structure of the compound. The HOMO-LUMO mappings from these studies can also indicate charge transfer possibilities within the molecule .
Chemical Reactions Analysis
Pyrazole derivatives can undergo a variety of chemical reactions, as evidenced by the reaction of 3-phenyl-5-aminopyrazole with carbon disulfide, leading to novel pyrazolothione derivatives and further heterocyclic compounds . These reactions often involve the addition of different reagents and can result in the formation of fused ring systems, indicating the reactivity and potential for chemical modification of the pyrazole core .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives can be inferred from their molecular structure and substituents. For instance, the presence of methoxy and methylsulfonyl groups in the compound of interest suggests potential for interactions such as hydrogen bonding, which could affect solubility and boiling points. The electronic properties, such as dipole moment, polarizability, and hyperpolarizability, are also important for understanding the non-linear optical properties of these molecules . Additionally, the thermal properties, including heat capacity, entropy, and enthalpy, can be calculated to predict the stability and reactivity at different temperatures .
Scientific Research Applications
Antiproliferative Activity
A study conducted by Minegishi et al. (2015) synthesized a series of indenopyrazoles, identifying compounds with promising antiproliferative activity toward human cancer cells. The study suggests that specific structural elements, such as a methoxy group at R(1) and a methoxycarbonyl group at R(2), are essential for high cell growth inhibition. The compound was classified as a tubulin inhibitor, indicating its potential application in cancer treatment due to its ability to inhibit tubulin polymerization and induce cell cycle arrest in cancer cells (Minegishi et al., 2015).
Hypoglycemic Activity
Shroff et al. (1981) synthesized and evaluated a series of benzimidoylpyrazoles as hypoglycemic agents. The research highlights the potential of these compounds to combine the biological activities of beta-cytotrophic sulfonylureas and biguanides, suggesting their application in diabetes management (Shroff et al., 1981).
Corrosion Inhibition
Chetouani et al. (2005) investigated the inhibitory effect of synthesized bipyrazole compounds on the corrosion of pure iron in acidic media. The study demonstrates the efficiency of these compounds as corrosion inhibitors, with potential applications in protecting metal surfaces in industrial processes (Chetouani et al., 2005).
Anticonvulsant Activity
Unverferth et al. (1998) synthesized a series of 3-aminopyrroles and tested their anticonvulsant activity. The study found several compounds with considerable activity and a lack of neurotoxicity, indicating their potential use in treating epilepsy or related neurological disorders (Unverferth et al., 1998).
Corrosion Inhibition by Pyranopyrazole Derivatives
Yadav et al. (2016) explored the corrosion inhibition performance of pyranopyrazole derivatives for mild steel in HCl solution. The study reveals these compounds' potential as efficient corrosion inhibitors, offering insights into their application for protecting metal surfaces in corrosive environments (Yadav et al., 2016).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(4-methoxyphenyl)-4-[5-(4-methylphenyl)-2-methylsulfonyl-3,4-dihydropyrazol-3-yl]-1-phenylpyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N4O3S/c1-19-9-11-20(12-10-19)25-17-26(31(28-25)35(3,32)33)24-18-30(22-7-5-4-6-8-22)29-27(24)21-13-15-23(34-2)16-14-21/h4-16,18,26H,17H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWNQWKFBVAVGRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(C2)C3=CN(N=C3C4=CC=C(C=C4)OC)C5=CC=CC=C5)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3'-(4-methoxyphenyl)-2-(methylsulfonyl)-1'-phenyl-5-(p-tolyl)-3,4-dihydro-1'H,2H-3,4'-bipyrazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B3009854.png)

![1-[6-(3-nitrophenyl)-3-phenyl-5-propionyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]propan-1-one](/img/structure/B3009859.png)
![N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)propionamide](/img/structure/B3009860.png)

![(Z)-ethyl 2-((2-bromobenzoyl)imino)-1-cyclohexyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B3009866.png)
![11-[2-(3,5-dichlorophenoxy)acetyl]-5H-benzo[b][1,4]benzodiazepin-6-one](/img/structure/B3009869.png)

![4-[(5,11-dioxo-2,3,11,11a-tetrahydro-1H-pyrrolo[2,1-c][1,4]benzodiazepin-10(5H)-yl)methyl]-N-[4-(methylthio)benzyl]benzamide](/img/structure/B3009871.png)
![8-((2-Methoxy-5-methylphenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B3009872.png)
![2-((1-(4-fluorophenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B3009873.png)

![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-(dipropylsulfamoyl)benzamide](/img/structure/B3009876.png)
![Ethyl 4-[(tert-butoxycarbonyl)amino]pyrrole-2-carboxylate](/img/structure/B3009877.png)